2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol
2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol
SMBA1 is a selective acrivator of Bax, a central death regulator. It acts by potently suppressing lung tumour growth via apoptosis.
Brand Name:
Vulcanchem
CAS No.:
906440-37-7
VCID:
VC0543416
InChI:
InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11-
SMILES:
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O
Molecular Formula:
C20H13NO3
Molecular Weight:
315.3 g/mol
2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol
CAS No.: 906440-37-7
Inhibitors
VCID: VC0543416
Molecular Formula: C20H13NO3
Molecular Weight: 315.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 906440-37-7 |
---|---|
Product Name | 2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol |
Molecular Formula | C20H13NO3 |
Molecular Weight | 315.3 g/mol |
IUPAC Name | 2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol |
Standard InChI | InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11- |
Standard InChIKey | PEYKRJBXACUOOB-WQRHYEAKSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
SMILES | C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
Appearance | Solid powder |
Description | SMBA1 is a selective acrivator of Bax, a central death regulator. It acts by potently suppressing lung tumour growth via apoptosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SMBA1; SMBA-1; SMBA 1; NSC-408730; NSC408730; NSC 408730; CYD-1-94; CYD 1 94; CYD194; |
Reference | 1: Levesley J, Steele L, Brüning-Richardson A, Davison A, Zhou J, Ding C, Lawler S, Short SC. Selective BCL-XL inhibition promotes apoptosis in combination with MLN8237 in medulloblastoma and pediatric glioblastoma cells. Neuro Oncol. 2018 Jan 22;20(2):203-214. doi: 10.1093/neuonc/nox134. PubMed PMID: 29016820. 2: Li R, Ding C, Zhang J, Xie M, Park D, Ding Y, Chen G, Zhang G, Gilbert-Ross M, Zhou W, Marcus AI, Sun SY, Chen ZG, Sica GL, Ramalingam SS, Magis AT, Fu H, Khuri FR, Curran WJ, Owonikoko TK, Shin DM, Zhou J, Deng X. Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Res. 2017 Jun 1;77(11):3001-3012. doi: 10.1158/0008-5472.CAN-16-2356. Epub 2017 Apr 5. PubMed PMID: 28381544; PubMed Central PMCID: PMC5503158. 3: Daniele S, Pietrobono D, Costa B, Giustiniano M, La Pietra V, Giacomelli C, La Regina G, Silvestri R, Taliani S, Trincavelli ML, Da Settimo F, Novellino E, Martini C, Marinelli L. Bax Activation Blocks Self-Renewal and Induces Apoptosis of Human Glioblastoma Stem Cells. ACS Chem Neurosci. 2018 Jan 17;9(1):85-99. doi: 10.1021/acschemneuro.7b00023. Epub 2017 Apr 11. PubMed PMID: 28368610. 4: Xin M, Li R, Xie M, Park D, Owonikoko TK, Sica GL, Corsino PE, Zhou J, Ding C, White MA, Magis AT, Ramalingam SS, Curran WJ, Khuri FR, Deng X. Small-molecule Bax agonists for cancer therapy. Nat Commun. 2014 Sep 17;5:4935. doi: 10.1038/ncomms5935. PubMed PMID: 25230299; PubMed Central PMCID: PMC4172359. |
PubChem Compound | 6070109 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume